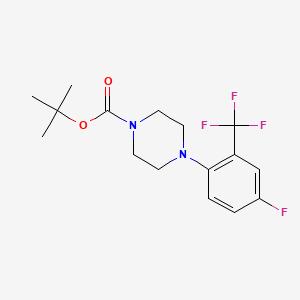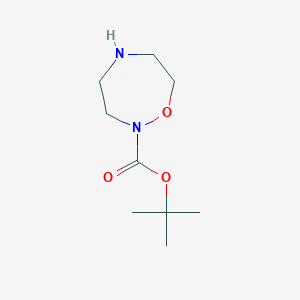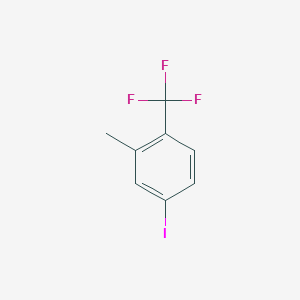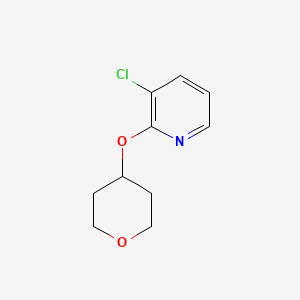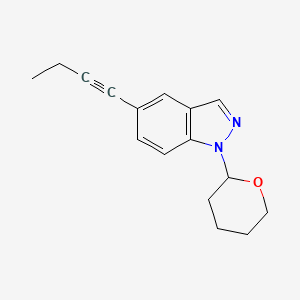
5-(丁-1-炔-1-基)-1-(四氢-2H-吡喃-2-基)-1H-吲唑
描述
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, also known as 5-Butyn-1-yl-1,2,3,4-tetrahydro-pyrido[3,4-b]indazole, is an organic compound with a wide range of applications in the scientific and pharmaceutical fields. This compound has been studied extensively due to its unique structure and properties, which make it an attractive target for research and development.
科学研究应用
合成与表征
- 研究中已探索了类似分子(如 5-(丁-1-炔-1-基)-1-(四氢-2H-吡喃-2-基)-1H-吲唑)的合成和表征。例如,Mohammed 等人 (2020) 详细介绍了使用 D-葡萄糖和点击化学合成的分子,其中涉及类似于 5-(丁-1-炔-1-基)-1-(四氢-2H-吡喃-2-基)-1H-吲唑合成的步骤 (Mohammed 等人,2020)。
生物学评价
- 一些吲唑衍生物已被评估其生物活性。例如,Srinivas 等人 (2020) 合成了新型吡喃糖苷,包括吲唑衍生物,并评估了它们的抗菌和抗真菌活性 (Srinivas 等人,2020)。
化学结构分析
- 相关化合物的化学结构和性质一直是研究的主题。例如,Ye 等人 (2021) 专注于类似化合物的晶体结构和物理化学特征,提供了对分子结构和稳定性的见解 (Ye 等人,2021)。
在药物设计中的应用
- 吲唑衍生物已被合成并研究其在药物设计中的潜在用途。例如,Shimada 等人 (2008) 探索了吲唑衍生物作为 5-HT2C 受体激动剂的合成,突出了这些化合物的潜在治疗应用 (Shimada 等人,2008)。
拮抗剂活性研究
- 一些研究集中在吲唑衍生物的拮抗活性上。Kang 等人 (2020) 研究了 1-吲唑-3-(1-苯基吡唑-5-基)甲基脲作为 hTRPV1 拮抗剂,证明了这些化合物在调节生物途径中的潜力 (Kang 等人,2020)。
合成技术
- 研究还集中于为吲唑衍生物开发新的合成技术。Malet 等人 (1993) 关于 1-(6-甲基-2-氧代吡喃-4-基)-1,2,3-三唑的合成研究突出了与 5-(丁-1-炔-1-基)-1-(四氢-2H-吡喃-2-基)-1H-吲唑的合成相关的化学合成方法的进展 (Malet 等人,1993)。
属性
IUPAC Name |
5-but-1-ynyl-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-6-13-8-9-15-14(11-13)12-17-18(15)16-7-4-5-10-19-16/h8-9,11-12,16H,2,4-5,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLJVQBPJVUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

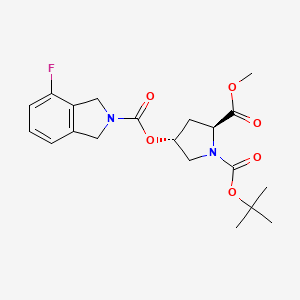
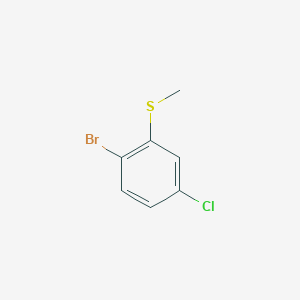
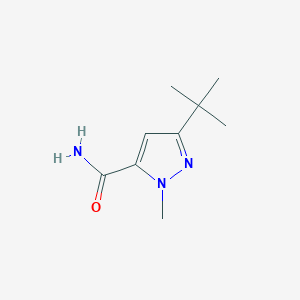
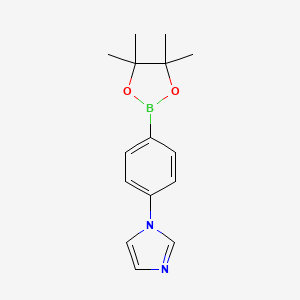
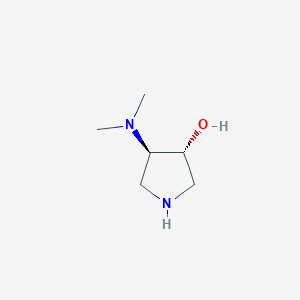
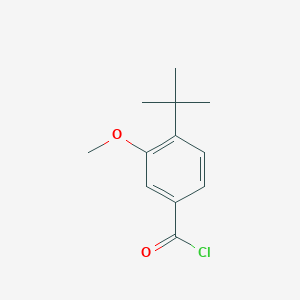
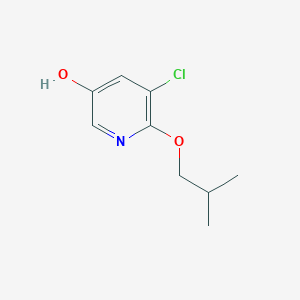
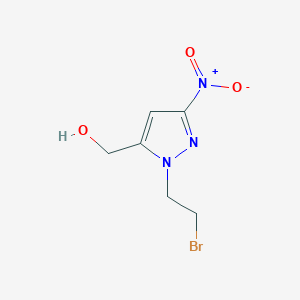
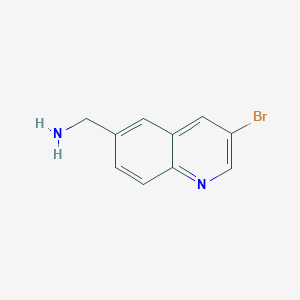
![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)
